(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one
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Overview
Description
The compound (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one is an organic molecule that features a thiophene ring substituted with two chlorine atoms and a nitrophenyl group attached to an enone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one typically involves the following steps:
Formation of the Enone Structure: The enone structure can be synthesized through a Claisen-Schmidt condensation reaction between an aldehyde and a ketone under basic conditions.
Substitution on the Thiophene Ring: The thiophene ring is chlorinated using reagents such as sulfuryl chloride or chlorine gas in the presence of a catalyst like iron(III) chloride.
Coupling with the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where the nitro group acts as an electron-withdrawing group, facilitating the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The enone structure can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium
Biological Activity
The compound (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one, often referred to as a derivative of thiophene, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The molecular formula of the compound is C13H10Cl2N2O, and its structure features a thiophene ring substituted with chlorine and a nitrophenyl group. The following table summarizes key structural characteristics:
Property | Value |
---|---|
Molecular Weight | 295.14 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiophenes have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrate that this compound could potentially inhibit the growth of these pathogens, although specific data for this compound is limited .
Anticancer Activity
Thiophene derivatives are recognized for their anticancer properties. A study focusing on related compounds revealed that they can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the nitrophenyl group may enhance this activity by facilitating interactions with cellular targets involved in cancer progression .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Oxidative Stress : The compound may promote the generation of reactive oxygen species (ROS), leading to cellular damage in target cells.
- Interaction with DNA : Some studies suggest that thiophene derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several studies have investigated the biological effects of thiophene derivatives:
- Study on Antimicrobial Efficacy : A recent study explored the antibacterial properties of various thiophene derivatives, noting that compounds with halogen substitutions exhibited enhanced activity against gram-positive bacteria .
- Anticancer Research : Research published in the Journal of Medicinal Chemistry examined a series of thiophene-based compounds for their cytotoxic effects on human cancer cell lines. Results indicated that modifications to the thiophene ring could significantly alter potency and selectivity against cancer cells .
Properties
IUPAC Name |
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(3-nitroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3S/c14-12-7-10(13(15)21-12)11(18)4-5-16-8-2-1-3-9(6-8)17(19)20/h1-7,16H/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXLHTVCPLTPKI-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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